OSU 6162 hydrochloride (CAS 156907-84-5) is a highly soluble, stereopure (S)-enantiomer monoamine stabilizer that acts as a low-intrinsic-activity partial agonist at dopamine D2 receptors and a medium-intrinsic-activity partial agonist at serotonin 5-HT2A receptors. Unlike high-affinity classical antipsychotics or broad-spectrum dopamine agonists, OSU 6162 dynamically normalizes dopaminergic tone—stimulating transmission in hypoactive states while dampening it in hyperactive states. Procured primarily as the hydrochloride salt to maximize aqueous solubility (>2000 mg/mL) and solid-state stability, this compound is a critical reference material for in vivo neuropharmacological modeling, formulation development, and behavioral assays targeting Parkinson's disease, Huntington's disease, and schizophrenia [1].
Substituting OSU 6162 hydrochloride with generic D2 partial agonists (like aripiprazole), classical antagonists, or unresolved racemic mixtures fundamentally compromises experimental integrity. Unresolved or partially resolved batches contain the (+)-enantiomer, which possesses higher 5-HT2A efficacy and induces conflicting stimulatory behavioral effects, masking the true D2-mediated stabilization of the target (S)-enantiomer [1]. Furthermore, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, necessitating organic co-solvents that can introduce vehicle-related artifacts in sensitive in vivo behavioral models [2]. Finally, substituting with high-affinity partial agonists alters receptor kinetics; OSU 6162’s moderate affinity (Ki ~447 nM) is specifically required for its rapid-dissociation 'stabilizer' profile, which prevents the catalepsy and motor impairment commonly triggered by tighter-binding analogs .
The hydrochloride salt form of OSU 6162 exhibits exceptional aqueous solubility (>2000 mg/mL), which is critical for formulating high-concentration oral and injectable doses [1]. In contrast, the free base form is highly lipophilic and presents poor solubility in water, requiring organic co-solvents or complex lipid vehicles that can confound sensitive behavioral assays. Procuring the HCl salt ensures seamless, artifact-free aqueous vehicle preparation.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >2000 mg/mL (OSU 6162 hydrochloride) |
| Comparator Or Baseline | OSU 6162 free base (<10 mg/mL, highly lipophilic) |
| Quantified Difference | >200-fold increase in aqueous solubility |
| Conditions | Standard aqueous dissolution for oral or systemic administration |
Ensures seamless preparation of aqueous dosing solutions for in vivo studies, eliminating the need for confounding organic solvents or complex excipients.
OSU 6162 is the strictly resolved (S)-enantiomer, which is essential for its D2-dominant inhibitory activity in hyperactive states [1]. Procurement of unresolved racemate or the (+)-enantiomer introduces high 5-HT2A efficacy, which drives conflicting stimulatory behavioral effects in vivo [1]. Utilizing >99% stereopure (S)-(-)-OSU 6162 is mandatory to isolate the intended dopamine stabilization mechanism without off-target serotonergic confounding.
| Evidence Dimension | Functional Behavioral Output |
| Target Compound Data | (S)-(-)-OSU 6162 (Inhibits high-activity locomotion via D2 potency) |
| Comparator Or Baseline | (+)-OSU 6162 (Stimulates locomotion via higher 5-HT2A efficacy) |
| Quantified Difference | Opposing functional behavioral outcomes based on enantiomer ratio |
| Conditions | In vivo locomotor evaluation in habituated vs. non-habituated rodent models |
Procuring strictly resolved (S)-enantiomer is critical to prevent assay failure caused by the conflicting stimulatory effects of the (+)-isomer.
Unlike classical D2 antagonists (e.g., haloperidol) that induce severe hypolocomotion and catalepsy at therapeutic receptor occupancies, OSU 6162 achieves high in vivo D2 receptor occupancy without triggering these motor side effects . This distinct 'stabilizer' profile makes it a highly effective choice for long-term behavioral assays where motor impairment would otherwise mask cognitive or neuroprotective readouts.
| Evidence Dimension | Catalepsy Induction at High D2 Occupancy |
| Target Compound Data | 0% catalepsy induction at therapeutic doses |
| Comparator Or Baseline | Classical D2 Antagonists e.g., Haloperidol (High catalepsy induction) |
| Quantified Difference | Complete elimination of motor side effects despite comparable in vivo D2 receptor occupancy |
| Conditions | Psychomotor behavioral testing in rodent models |
Allows researchers to accurately measure cognitive and stabilizing effects in neurodegenerative models without the data being corrupted by drug-induced motor deficits.
OSU 6162 exhibits a moderate D2 binding affinity (Ki = 447 nM), which contrasts sharply with high-affinity partial agonists like aripiprazole (Ki < 10 nM) . This >40-fold lower affinity enables rapid receptor association and dissociation, allowing the compound to modulate tonic dopamine signaling dynamically rather than acting as a prolonged functional blocker .
| Evidence Dimension | D2 Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 447 nM |
| Comparator Or Baseline | Standard D2 partial agonists (e.g., Aripiprazole, Ki < 10 nM) |
| Quantified Difference | >40-fold lower affinity, enabling rapid receptor dissociation |
| Conditions | In vitro radioligand binding assays |
The moderate affinity profile is essential for modeling state-dependent 'tonic' dopamine modulation, making it the preferred standard over high-affinity ligands that cause prolonged receptor blockade.
OSU 6162 hydrochloride is the preferred standard for studying dopamine stabilization in Parkinson's or Huntington's disease models, as its distinct receptor kinetics allow for high D2 occupancy without inducing catalepsy or motor impairment .
The compound's exceptional aqueous solubility (>2000 mg/mL) makes it a highly suitable choice for rapid-absorption oral or injectable dosing studies where the use of organic co-solvents must be strictly avoided [1].
Researchers investigating dynamic, tone-dependent normalization of striatal dopaminergic activity require OSU 6162's moderate-affinity (Ki ~447 nM) profile to differentiate rapid-dissociation stabilization from the prolonged blockade seen with high-affinity partial agonists .
Irritant